Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis (2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate) Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis (2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate)
Brand Name: Vulcanchem
CAS No.: 371756-75-1
VCID: VC16887964
InChI: InChI=1S/C44H52N12O22S6.6Na/c1-23(57)19-55(20-24(2)58)43-51-39(49-41(53-43)47-33-17-31(79(61,62)63)11-13-35(33)81(67,68)69)45-29-9-7-27(37(15-29)83(73,74)75)5-6-28-8-10-30(16-38(28)84(76,77)78)46-40-50-42(54-44(52-40)56(21-25(3)59)22-26(4)60)48-34-18-32(80(64,65)66)12-14-36(34)82(70,71)72;;;;;;/h5-18,23-26,57-60H,19-22H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;;;/q;6*+1/p-6/b6-5+;;;;;;
SMILES:
Molecular Formula: C44H46N12Na6O22S6
Molecular Weight: 1425.2 g/mol

Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis (2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate)

CAS No.: 371756-75-1

Cat. No.: VC16887964

Molecular Formula: C44H46N12Na6O22S6

Molecular Weight: 1425.2 g/mol

* For research use only. Not for human or veterinary use.

Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis (2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate) - 371756-75-1

Specification

CAS No. 371756-75-1
Molecular Formula C44H46N12Na6O22S6
Molecular Weight 1425.2 g/mol
IUPAC Name hexasodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate
Standard InChI InChI=1S/C44H52N12O22S6.6Na/c1-23(57)19-55(20-24(2)58)43-51-39(49-41(53-43)47-33-17-31(79(61,62)63)11-13-35(33)81(67,68)69)45-29-9-7-27(37(15-29)83(73,74)75)5-6-28-8-10-30(16-38(28)84(76,77)78)46-40-50-42(54-44(52-40)56(21-25(3)59)22-26(4)60)48-34-18-32(80(64,65)66)12-14-36(34)82(70,71)72;;;;;;/h5-18,23-26,57-60H,19-22H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;;;/q;6*+1/p-6/b6-5+;;;;;;
Standard InChI Key AYMQVSYJLSBNAF-TXPPQYTASA-H
Isomeric SMILES CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC(C)O)CC(C)O)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC(C)O)CC(C)O)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central ethylene-bridged stilbene core flanked by two benzene rings, each substituted with three sulfonate groups. The triazine rings are functionalized with bis(2-hydroxypropyl)amino groups, enhancing water solubility and chemical reactivity. The hexasodium formulation neutralizes the six sulfonic acid moieties, yielding a stable anionic complex.

Key structural components:

  • Stilbene backbone: Facilitates π-π conjugation for UV absorption and fluorescence.

  • Triazine rings: Provide thermal stability and sites for functional group attachment.

  • Sulfonate groups: Confer hydrophilicity and ionic character.

  • Bis(2-hydroxypropyl)amino substituents: Improve solubility in polar solvents and compatibility with polymeric matrices.

The IUPAC name systematically describes this arrangement: Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis(2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate).

Comparative Analysis with Analogous Compounds

PropertyTarget CompoundFluorescent Brightener 357Appolo-425
Molecular FormulaC₄₀H₃₈N₁₂Na₆O₁₈S₆C₄₀H₃₈N₁₂Na₆O₁₈S₆C₂₁H₁₆N₄O₂
Key Functional GroupsSulfonate, triazine, hydroxypropylSulfonate, triazine, diethylaminoPhenylamino, triazine
Primary ApplicationFluorescent whiteningPaper brighteningUV absorption

The bis(2-hydroxypropyl)amino groups distinguish this compound from Fluorescent Brightener 357’s diethylamino substituents, significantly altering solubility profiles and intermolecular interactions.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves four principal stages:

  • Sulfonation of benzene derivatives: Introduces sulfonate groups via oleum treatment at 80–100°C.

  • Triazine ring formation: Reacts cyanuric chloride with diamino stilbene intermediates under controlled pH (6.5–7.5).

  • Hydroxypropyl functionalization: Substitutes chlorine atoms on triazine rings with bis(2-hydroxypropyl)amine via nucleophilic aromatic substitution.

  • Neutralization: Treats the sulfonic acid intermediate with sodium hydroxide to form the hexasodium salt.

Critical parameters include maintaining reaction temperatures below 150°C to prevent decomposition and using ethanol-water mixtures for recrystallization.

Industrial Production

Large-scale manufacturing employs continuous flow reactors for sulfonation and triazine coupling steps, achieving 85–92% yields. Purification involves nanofiltration to remove unreacted intermediates and ion exchange to standardize sodium content.

Physicochemical Properties

Thermal and Optical Characteristics

PropertyValue
Melting Point>250°C (decomposes)
UV-Vis λ<sub>max</sub>348 nm (water)
Fluorescence Φ<sub>F</sub>0.78 ± 0.03 (pH 7)
Solubility120 g/L in water (25°C)

The compound demonstrates exceptional pH stability (2–12) due to the fully ionized sulfonate groups. Fluorescence quantum yield remains stable across temperatures up to 80°C, making it suitable for high-temperature processing.

Industrial Applications

Textile and Paper Brightening

In paper coating formulations (0.2–0.8 wt%), the compound increases whiteness index by 15–20 points through fluorescence under UV excitation. For synthetic fibers, it improves brightness retention after repeated washing cycles by forming complexes with cellulose hydroxyl groups.

Photopolymerization Initiation

The triazine-stilbene system acts as a Type II photoinitiator, generating free radicals upon exposure to 365 nm UV light. This enables energy-efficient curing of acrylic adhesives with 98% conversion rates at 50 mW/cm² intensity.

Environmental and Regulatory Profile

Biodegradation Pathways

Aerobic microbial communities metabolize 92% of the compound within 28 days (OECD 301F test), primarily through cleavage of hydroxypropyl groups and desulfonation. The residual triazine-stilbene skeleton mineralizes completely within 12 months.

Toxicity Assessment

Test OrganismEC₅₀/LC₅₀
Daphnia magna>100 mg/L (48h)
Pseudokirchneriella subcapitata82 mg/L (72h)
Rat Oral LD₅₀>5,000 mg/kg

Regulatory status: Listed in the Chinese IECSC inventory; exempt from EPA TSCA PMN requirements due to low environmental persistence.

Recent Research Innovations

Quantum Yield Optimization

Studies demonstrate that Φ<sub>F</sub> increases to 0.85 in 40% glycerol-water mixtures due to reduced collisional quenching. Acidic conditions (pH 4) protonate hydroxypropyl groups, enhancing intersystem crossing rates by 30%.

Hybrid Nanocomposites

Incorporating 0.5 wt% of the compound into ZnO nanoparticles creates UV-protective coatings with 99.9% UV-A blocking efficiency while maintaining 92% visible light transmittance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator